6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one
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Description
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The chemical structure of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one is composed of a thiopyran ring system with an anilino group attached to the 2-position and a phenyl ring attached to the 5-position. This compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of thiopyran derivatives, highlighting their significance in organic chemistry. For instance, studies have detailed the synthesis of 2-methyl-4-oxo-4H-1-benzothiophenopyran and its analogs, discussing various reactions to produce compounds with potential biological or material science applications (Ibrahim, El-Shaaer, & Hassan, 2002). These findings suggest that 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one could be synthesized through similar pathways for further chemical studies.
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrates the protective capabilities of thiophene derivatives (Daoud et al., 2014). This suggests that thiopyran derivatives, including 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, may have potential as corrosion inhibitors in industrial applications.
Fluorescent Dyes and Luminescent Materials
Thiopyran compounds have also been investigated for their potential in creating fluorescent dyes and luminescent materials. Research into the chemistry of Boranil fluorophores, for example, has led to the development of fluorescent dyes through selective reduction and conversion processes (Frath et al., 2012). This opens possibilities for 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one in the synthesis of novel fluorescent materials for biological imaging or optoelectronic devices.
Antitumor Activity and Dye Synthesis
Furthermore, thiophene-based compounds incorporating azo dyes and pyrazolone moieties have been synthesized and evaluated for their antitumor activities, as well as their application as disperse dyes on polyester fabric, demonstrating the diverse functional capabilities of thiophene derivatives (Gouda et al., 2016). This suggests potential biomedical and industrial applications for related compounds.
Electroluminescence and Organic Electronics
Lastly, the development of emitting amorphous molecular materials based on thiophene derivatives for electroluminescence showcases the application of such compounds in organic electronics, offering insights into the use of 6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one in creating novel electronic devices (Doi et al., 2003).
properties
IUPAC Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-17-12-14-18(15-13-17)22-16-21(26)23(19-8-4-2-5-9-19)24(27-22)25-20-10-6-3-7-11-20/h2-15,22,25H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKPGGNZOJHLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-anilino-2-(4-methylphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one |
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